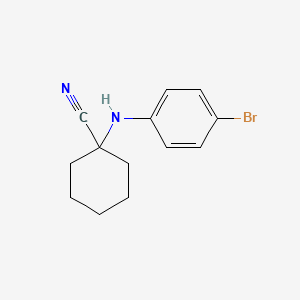
(R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate is a quaternary ammonium compound that combines the properties of fumaric acid and trimethyl ammonium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate typically involves the reaction of fumaric acid with ®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of fumaric acid, a key component, can be achieved through petrochemical routes or biotechnological methods. The petrochemical route involves the isomerization of maleic acid, while biotechnological methods use fermentation processes with fungi such as Rhizopus species .
Analyse Chemischer Reaktionen
Types of Reactions
®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biochemical studies and can be used to investigate metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where fumaric acid derivatives are effective.
Industry: It is used in the production of polymers, resins, and other industrial products
Wirkmechanismus
The mechanism of action of ®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate involves its interaction with specific molecular targets and pathways. For instance, fumaric acid derivatives are known to modulate the activity of certain enzymes and metabolic pathways, which can lead to therapeutic effects in conditions like multiple sclerosis and psoriasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Quaternary ammonium compounds: These include various derivatives with different alkyl or aryl groups.
Uniqueness
®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate is unique due to its specific combination of fumaric acid and trimethyl ammonium, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C11H19NO7 |
|---|---|
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m0./s1 |
InChI-Schlüssel |
HNSUOMBUJRUZHJ-UHMUWMDISA-N |
Isomerische SMILES |
C[N+](C)(C)C[C@H](CC(=O)[O-])O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)
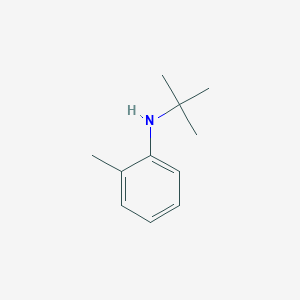
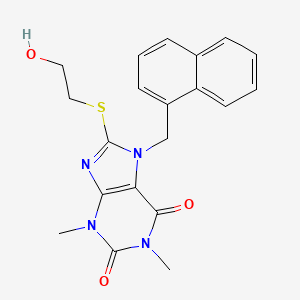


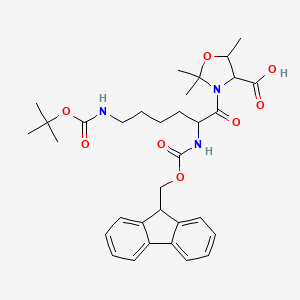
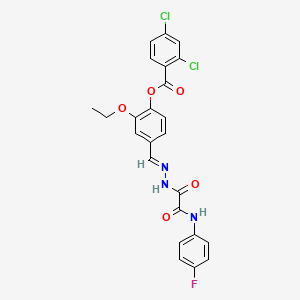

![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
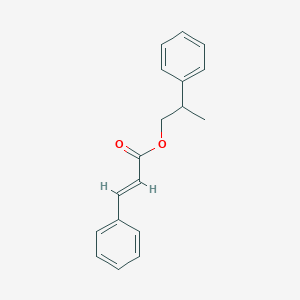
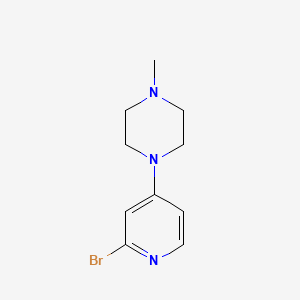
![6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)

